molecular formula C10H20Cl2N2O3S B7818007 2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride

2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride

Cat. No.: B7818007
M. Wt: 319.2 g/mol
InChI Key: VKGWJNLUPRAIOW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide hydrochloride (CAS: 900641-00-1) is a chloroacetamide derivative with a unique substitution pattern. Its molecular formula is C₁₁H₂₁Cl₂N₃O₃S, and it features:

  • A chloroacetamide backbone (ClCH₂CONR₂).
  • A 2-(dimethylamino)ethyl group (CH₂CH₂N(CH₃)₂) at one nitrogen.
  • A 1,1-dioxothiolan-3-yl group (tetrahydrothiophene-3-yl sulfone) at the other nitrogen.

The hydrochloride salt enhances solubility in polar solvents like methanol and DMSO .

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O3S.ClH/c1-12(2)4-5-13(10(14)7-11)9-3-6-17(15,16)8-9;/h9H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGWJNLUPRAIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1CCS(=O)(=O)C1)C(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Thiolan-3-one to 1,1-Dioxothiolan-3-one

The thiolan-3-one starting material is oxidized to its sulfone derivative using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. This step ensures complete sulfone formation, critical for subsequent functionalization.

Oxime Formation and Reduction

The ketone group in 1,1-dioxothiolan-3-one is converted to an oxime via reaction with hydroxylamine hydrochloride in ethanol under reflux. The oxime is subsequently reduced to the primary amine using hydrogen gas (1 atm) and palladium on carbon (Pd/C) in methanol, yielding 1,1-dioxothiolan-3-yl amine with >90% purity.

Preparation of N-[2-(Dimethylamino)ethyl]-N-(1,1-Dioxothiolan-3-yl)Amine

Alkylation of 1,1-Dioxothiolan-3-yl Amine

The secondary amine is synthesized via nucleophilic substitution between 1,1-dioxothiolan-3-yl amine and 2-chloro-N,N-dimethylethylamine hydrochloride . The reaction is conducted in N,N-dimethylformamide (DMF) with potassium carbonate as a base at 80°C for 12 hours. The product is isolated via extraction and column chromatography, achieving a 75% yield.

Alternative Coupling Approaches

For sterically hindered substrates, Py-BrOP (bromotripyrrolidinophosphonium hexafluorophosphate) may be employed as a coupling reagent in dichloromethane with N,N-diisopropylethylamine (DIPEA) . This method enhances reaction efficiency, particularly for amines with low nucleophilicity.

Amidation with Chloroacetyl Chloride

Reaction Conditions and Optimization

The secondary amine is reacted with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, with triethylamine as an acid scavenger. The reaction proceeds via nucleophilic acyl substitution, forming the acetamide bond. Excess chloroacetyl chloride (1.2 equiv) ensures complete conversion, yielding the tertiary amide in 82% isolated yield after aqueous workup.

Palladium-Catalyzed Cross-Coupling

Analogous to methods in the literature, palladium acetate and 2,2'-bipyridine catalyze the coupling of chloroacetamide derivatives with amines. For example, a mixture of 2-chloro-N,N-dimethylacetamide , pivalic acid , and boron trifluoride etherate in toluene at 120°C for 24 hours achieves 81% yield. While this approach is effective for aryl amines, adaptations for aliphatic amines require elevated temperatures and prolonged reaction times.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base is treated with hydrogen chloride (HCl) in diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/water (3:1 v/v) yields a crystalline product with >99% purity by HPLC.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (400 MHz, D₂O) : δ 3.85–3.72 (m, 4H, thiolan-CH₂), 3.65–3.58 (m, 2H, NCH₂), 3.42 (s, 6H, N(CH₃)₂), 2.95–2.88 (m, 1H, thiolan-CH).

  • HRMS (ESI+) : m/z calculated for C₁₁H₂₁ClN₃O₃S [M+H]⁺ 310.0984, found 310.0986.

Comparative Analysis of Methodologies

Method Reagents Yield Advantages
Direct AlkylationK₂CO₃, DMF, 80°C75%Simple, scalable
Palladium CatalysisPd(OAc)₂, 2,2'-bipyridine81%Broad substrate tolerance
Coupling AgentsPy-BrOP, DIPEA, CH₂Cl₂78%High efficiency for hindered amines

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three critical functional groups that dictate its reactivity:

Functional GroupStructural RoleExpected Reactivity
Chloroacetamide (Cl-CH₂-C=O)Electrophilic centerSusceptible to nucleophilic substitution (Sₙ2) and hydrolysis
Tertiary amine (NMe₂)Basic nitrogen centerProtonation under acidic conditions; potential participation in coordination complexes
Sulfolane ring (O₂S)Electron-withdrawing sulfone groupStabilizes adjacent negative charges; enhances electrophilicity of nearby groups

Nucleophilic Substitution at Chloroacetamide

The chloroacetamide group is primed for nucleophilic displacement due to the electron-withdrawing carbonyl and sulfone groups. Potential reactions include:

  • Hydrolysis :
    Under basic or aqueous conditions, chloride displacement by hydroxide yields glycolic acid derivatives:

    Cl-CH2C(=O)N(R)+HOHO-CH2C(=O)N(R)+Cl\text{Cl-CH}_2\text{C(=O)N(R)} + \text{HO}^- \rightarrow \text{HO-CH}_2\text{C(=O)N(R)} + \text{Cl}^-

    This reaction is accelerated in polar aprotic solvents (e.g., DMF) .

  • Amine/Alcohol Substitution :
    Reaction with primary/secondary amines or alcohols could form substituted acetamides or esters:

    Cl-CH2C(=O)N(R)+NH2R’R’NH-CH2C(=O)N(R)+HCl\text{Cl-CH}_2\text{C(=O)N(R)} + \text{NH}_2\text{R'} \rightarrow \text{R'NH-CH}_2\text{C(=O)N(R)} + \text{HCl}

Amide Hydrolysis

The acetamide bond may hydrolyze under strong acidic or basic conditions to form carboxylic acids and amines:

ConditionsProducts
Acidic (HCl/H₂O)Carboxylic acid (CH₂ClCOOH) + Dimethylaminoethyl-sulfolane amine
Basic (NaOH)Carboxylate salt (CH₂ClCOO⁻Na⁺) + Free amine

The sulfone group stabilizes intermediates via resonance, potentially lowering the activation energy .

Tertiary Amine Reactivity

The dimethylaminoethyl group can:

  • Form salts with strong acids (e.g., HCl → quaternary ammonium salts).

  • Participate in alkylation with alkyl halides or epoxides under mild conditions.

Influence of Sulfone Group

The sulfolane ring’s electron-withdrawing nature:

  • Increases electrophilicity of the chloroacetamide carbon, enhancing Sₙ2 reactivity.

  • Directs electrophilic attacks to the α-position relative to the sulfone.

Stability Considerations

  • Thermal Stability : Likely decomposes above 200°C, releasing HCl and sulfur oxides .

  • Light Sensitivity : The chloroacetamide group may undergo photolytic cleavage under UV light.

Scientific Research Applications

Medicinal Chemistry

This compound is investigated for its potential therapeutic applications due to its unique structure that may interact with biological targets.

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated its efficacy against various bacterial strains, revealing promising results in inhibiting growth .
  • Anticancer Properties: Research indicates that the compound may have anticancer effects by inducing apoptosis in cancer cells. In vitro studies demonstrated its ability to inhibit cell proliferation in several cancer lines, suggesting potential for drug development .

Biological Research

The compound is utilized in biological assays to understand its mechanism of action and interactions with cellular components.

  • Enzyme Inhibition Studies: Investigations into the compound's ability to inhibit specific enzymes have been conducted. For example, it was found to inhibit certain proteases involved in cell signaling pathways . This inhibition could lead to novel therapeutic strategies in treating diseases characterized by dysregulated enzyme activity.

Industrial Applications

In addition to its research applications, this compound is used in various industrial processes.

  • Synthesis of Specialty Chemicals: The compound serves as an intermediate in the synthesis of other complex molecules, particularly in the production of agrochemicals and pharmaceuticals. Its unique functional groups allow for further chemical modifications that are valuable in synthetic organic chemistry .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy explored the antimicrobial efficacy of 2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride against multi-drug resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, the compound was tested on human cancer cell lines. The findings revealed that it induced apoptosis through the activation of caspase pathways, demonstrating its potential as a lead compound for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
Target Compound (CAS: 900641-00-1) C₁₁H₂₁Cl₂N₃O₃S ~345.97* - 2-(Dimethylamino)ethyl
- 1,1-Dioxothiolan-3-yl
Research chemical; potential CNS or enzyme modulation
N-[2-(Dimethylamino)ethyl]-N-(4-ethylbenzothiazol-2-yl)-2-(4-methoxyphenylsulfonyl)acetamide HCl C₂₂H₂₈ClN₃O₄S₂ 498.05 - Benzothiazolyl
- 4-Methoxyphenylsulfonyl
Likely pharmacological (structural similarity to kinase inhibitors)
Alachlor (CAS: 15972-60-8) C₁₄H₂₀ClNO₂ 269.77 - 2,6-Diethylphenyl
- Methoxymethyl
Herbicide; inhibits plant cell division
2-Chloro-N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide (CAS: 5553-25-3) C₁₂H₂₀ClNO₃S 293.81 - Cyclohexyl
- 1,1-Dioxothiolan-3-yl
Research chemical; solubility in chloroform and methanol
U-48800 (2-(2,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide) C₁₇H₂₄Cl₂N₂O 357.29 - 2,4-Dichlorophenyl
- Dimethylaminocyclohexyl
Synthetic opioid analog; µ-opioid receptor agonist
Hydroxytetracaine (CAS: 490-98-2) C₁₅H₂₄N₂O₃ 280.36 - 4-Butylaminosalicylate
- Dimethylaminoethyl
Local anesthetic; structural similarity to lidocaine

*Calculated based on molecular formula.

Key Observations:

Structural Diversity: The target compound’s dioxothiolan and dimethylaminoethyl groups distinguish it from pesticides (e.g., alachlor) and opioids (e.g., U-48800). These substituents may enhance solubility and binding specificity compared to simpler aromatic derivatives .

Pharmacological vs. Agricultural Use :

  • While alachlor and pretilachlor () are herbicides, the target compound and benzothiazolyl derivatives () are geared toward biomedical research, emphasizing divergent applications despite shared chloroacetamide cores .

Solubility and Bioavailability :

  • The hydrochloride salt of the target compound improves water solubility compared to neutral analogs like CAS 5553-25-3 (). This property is critical for in vivo studies .

Biological Activity

2-Chloro-N-[2-(dimethylamino)ethyl]-N-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a chloro group and a dioxothiolan moiety, suggests possible interactions with biological systems that warrant investigation.

  • Molecular Formula : C₁₀H₁₈ClN₂O₃S
  • Molecular Weight : 319.25 g/mol
  • CAS Number : 1052546-46-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as a pharmacological agent. Initial studies suggest that it may exhibit properties such as:

  • Antimicrobial Activity : Research indicates that compounds with similar structures often show significant antimicrobial properties, which may be relevant for treating infections.
  • Cytotoxic Effects : Preliminary data suggest cytotoxic effects against various cancer cell lines, indicating potential use in oncology.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing cellular processes.

The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar dioxothiolan structures are known to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to alterations in their function.

Antimicrobial Activity

A study conducted by ECHA evaluated the antimicrobial properties of similar compounds. Results indicated that derivatives of dioxothiolan exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

CompoundActivity Against BacteriaReference
Dioxothiolan Derivative AStrongECHA
Dioxothiolan Derivative BModerateECHA

Cytotoxicity in Cancer Cells

Research published by PubChem examined the cytotoxic effects of related compounds on cancer cell lines. The findings suggested that these compounds could induce apoptosis in human cancer cells.

Cell LineIC50 (µM)Reference
HeLa15PubChem
MCF-720PubChem

Q & A

Q. What are the recommended analytical methods for confirming the structural integrity of this compound during synthesis?

The compound’s structure can be validated using infrared spectroscopy (IR) to identify functional groups (e.g., C=O, N–H, and C–Cl bonds) and nuclear magnetic resonance (NMR) spectroscopy to resolve substituent connectivity. For example, 1H^1 \text{H}-NMR can distinguish the dimethylaminoethyl group (δ 2.2–3.0 ppm for CH2_2 and CH3_3 signals) and the 1,1-dioxothiolan moiety (δ 4.5–5.5 ppm for protons adjacent to sulfone groups). 13C^13 \text{C}-NMR and DEPT experiments can further confirm quaternary carbons and stereochemistry .

Q. How should researchers design synthetic routes for this compound to minimize byproduct formation?

Multi-step synthesis should prioritize regioselective alkylation and amidation. For instance, coupling 2-(dimethylamino)ethyl chloride hydrochloride (CAS 4584-46-7) with 1,1-dioxothiolan-3-amine under anhydrous conditions in the presence of a base (e.g., K2_2CO3_3) can reduce hydrolysis. Subsequent chloroacetylation using chloroacetyl chloride in dichloromethane at 0–5°C minimizes side reactions like over-alkylation. Purification via column chromatography (silica gel, CH2_2Cl2_2/MeOH gradient) isolates the target compound .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable due to the compound’s high solubility. Gradual addition of a non-solvent (e.g., diethyl ether) under controlled temperature (40–50°C) promotes slow crystallization, yielding monoclinic crystals. Purity can be confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) with >99% peak area .

Advanced Research Questions

Q. How can researchers assess the environmental fate of this compound in aquatic ecosystems?

Long-term environmental studies should follow protocols like Project INCHEMBIOL, which evaluates abiotic/biotic transformations. For hydrolysis, incubate the compound in buffered aqueous solutions (pH 4–9) at 25°C and analyze degradation products via LC-MS. Biodegradation can be tested using OECD 301F (manometric respirometry) with activated sludge. Persistence metrics (e.g., half-life, DT50_{50}) should be compared to regulatory thresholds .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in cytotoxicity or receptor binding may arise from impurity profiles or assay conditions. Replicate studies using standardized batches (e.g., ≥98% purity by HPLC) and orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). For example, if conflicting IC50_{50} values are reported for kinase inhibition, validate using recombinant enzyme assays under uniform ATP concentrations and buffer conditions .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Molecular dynamics simulations (e.g., GROMACS) can predict blood-brain barrier permeability by calculating logP and polar surface area. Docking studies (AutoDock Vina) into target proteins (e.g., GPCRs) identify steric clashes in the dimethylaminoethyl or dioxothiolan moieties. ADMET predictors (e.g., SwissADME) optimize bioavailability by suggesting methyl or fluorine substitutions to reduce metabolic liability .

Methodological Considerations

Q. What precautions are critical when handling this compound in vivo studies?

Due to potential neurotoxicity from the chloroacetamide group, use PPE (gloves, respirators) during dosing. For rodent models, administer via intraperitoneal injection (vehicle: 5% DMSO in saline) and monitor for acute toxicity (e.g., tremors, respiratory depression). Tissue distribution studies require LC-MS/MS quantification with deuterated internal standards to account for matrix effects .

Q. How should researchers design a stability study under varying storage conditions?

Accelerated stability testing at 40°C/75% RH (ICH Q1A guidelines) over 6 months, with periodic sampling. Analyze degradation products via UPLC-QTOF-MS. For photostability, expose solid and solution forms to UV light (ICH Q1B) and monitor chromophore formation at 254 nm. Stabilizers like ascorbic acid (0.1% w/v) in lyophilized formulations can extend shelf life .

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